Antiproliferative agent-19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antiproliferative agent-19 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-19 involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the use of isosteviol derivatives, which are modified at the C-19 position. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-19 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines .

Scientific Research Applications

Antiproliferative agent-19 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast, colorectal, and lung cancer.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .

Mechanism of Action

The mechanism of action of Antiproliferative agent-19 involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential. This leads to the activation of pro-apoptotic proteins like BAX and the inhibition of anti-apoptotic proteins like BCL-2 . Additionally, this compound can arrest the cell cycle in the G1 phase, preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antiproliferative agent-19 include:

Bis-isatin Schiff bases: Known for their antiproliferative activity against cancer cell lines.

Bisbenzazole derivatives: Exhibiting significant antiproliferative activity against various cancer cell lines.

Eugenol derivatives: Modified natural products with potent antiproliferative effects.

Uniqueness

This compound is unique due to its specific modifications at the C-19 position, which enhance its selectivity and potency against cancer cells. Its ability to induce apoptosis and arrest the cell cycle makes it a promising candidate for further development as an anticancer agent .

Biological Activity

Antiproliferative Agent-19, a derivative of 19-nortestosterone, has garnered attention for its unique biological activities, particularly its selective antiproliferative effects on various cancer cell lines. This article synthesizes the findings from multiple studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a structural analog of 19-nortestosterone, designed to enhance beneficial biological activities while minimizing undesirable hormonal effects. Its chemical modifications aim to improve its antiproliferative efficacy against cancer cells, particularly cervical carcinoma cells.

The biological activity of this compound primarily involves:

- Cell Cycle Disruption :

- Induction of Apoptosis :

- Tubulin Polymerization :

In Vitro Studies

This compound has been tested against several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and A549 (lung). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.4 | G1 arrest, apoptosis induction |

| MDA-MB-231 | 12.5 | Tubulin polymerization disruption |

| A549 | 8.2 | Cell cycle arrest and apoptosis |

Case Studies

Several case studies have highlighted the potential of this compound in cancer treatment:

- Cervical Cancer :

- Breast Cancer :

- Lung Cancer :

Comparative Analysis with Other Antiproliferative Agents

Table 2 compares this compound with other known antiproliferative agents based on their IC50 values against various cancer cell lines.

| Agent | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HeLa | 10.4 | Induces apoptosis via intrinsic pathway |

| Sunitinib | HeLa | 8.11 | Tyrosine kinase inhibitor |

| Curcumin | MDA-MB-231 | 15.0 | Natural compound with diverse mechanisms |

Properties

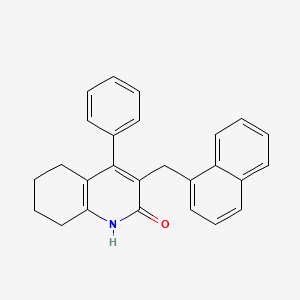

Molecular Formula |

C26H23NO |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

3-(naphthalen-1-ylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |

InChI |

InChI=1S/C26H23NO/c28-26-23(17-20-13-8-12-18-9-4-5-14-21(18)20)25(19-10-2-1-3-11-19)22-15-6-7-16-24(22)27-26/h1-5,8-14H,6-7,15-17H2,(H,27,28) |

InChI Key |

GDVQMPYYXDYNDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.